1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol
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Overview
Description
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a cyclohexane ring with a peroxol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The peroxol functional group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form more reactive species.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol involves the reactivity of the peroxol group and the stability provided by the tert-butyl(dimethyl)silyl group. The peroxol group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species that can participate in various chemical reactions. The tert-butyl(dimethyl)silyl group provides steric protection and enhances the stability of the compound under different conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetone: Similar in structure but with an acetone moiety instead of a cyclohexane ring.
tert-Butyldimethylsilyloxyethanol: Contains an ethanol moiety instead of a peroxol group.
Uniqueness
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol is unique due to the combination of a cyclohexane ring and a peroxol group, providing distinct reactivity and stability compared to other silyl-protected compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
87258-08-0 |
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Molecular Formula |
C12H26O3Si |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
tert-butyl-(1-hydroperoxycyclohexyl)oxy-dimethylsilane |
InChI |
InChI=1S/C12H26O3Si/c1-11(2,3)16(4,5)15-12(14-13)9-7-6-8-10-12/h13H,6-10H2,1-5H3 |
InChI Key |
PCIGFDDLAPXLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCCC1)OO |
Origin of Product |
United States |
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